molecular formula C15H16N2O2 B317027 8-Methyl-2-morpholinoquinoline-3-carbaldehyde

8-Methyl-2-morpholinoquinoline-3-carbaldehyde

Cat. No.: B317027
M. Wt: 256.3 g/mol
InChI Key: HHCANZKGWPOQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-2-morpholinoquinoline-3-carbaldehyde: is a heterocyclic compound that features a quinoline core structure substituted with a morpholine ring and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-morpholinoquinoline-3-carbaldehyde typically involves the condensation of 8-methylquinoline-2-carbaldehyde with morpholine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 8-Methyl-2-morpholinoquinoline-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: 8-Methyl-2-(4-morpholinyl)-3-quinolinecarboxylic acid.

    Reduction: 8-Methyl-2-(4-morpholinyl)-3-quinolinecarbinol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 8-Methyl-2-morpholinoquinoline-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in heterocyclic chemistry.

**Biology:

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.3 g/mol

IUPAC Name

8-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde

InChI

InChI=1S/C15H16N2O2/c1-11-3-2-4-12-9-13(10-18)15(16-14(11)12)17-5-7-19-8-6-17/h2-4,9-10H,5-8H2,1H3

InChI Key

HHCANZKGWPOQQS-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=CC(=C(N=C12)N3CCOCC3)C=O

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)N3CCOCC3)C=O

Origin of Product

United States

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